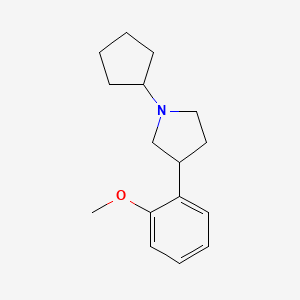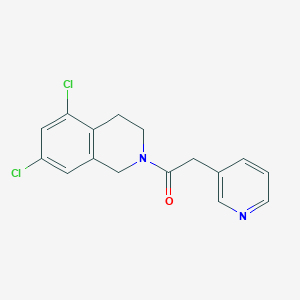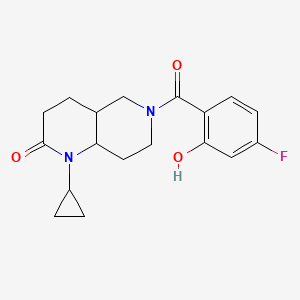
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine, also known as CPP, is a synthetic compound that belongs to the family of pyrrolidine derivatives. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. The NMDA receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine acts as a selective agonist of the NMDA receptor, which is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the opening of the ion channel and the influx of calcium ions into the cell. The activation of the NMDA receptor is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine enhances the activity of the NMDA receptor by binding to a specific site on the receptor and promoting its opening.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of learning and memory, and the modulation of neuroinflammation. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been shown to have neuroprotective effects in animal models of neurological disorders, including stroke and traumatic brain injury. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a potent and selective agonist of the NMDA receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been extensively studied in animal models and has been shown to have a range of biochemical and physiological effects. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects. In addition, the synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and its potential applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor agonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new synthetic methods for the production of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and related compounds may lead to the discovery of novel pharmacological tools and therapeutic agents.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves several steps, including the reaction of cyclopentanone with 2-methoxybenzaldehyde to form the corresponding enamine, followed by cyclization with ethyl acetoacetate. The resulting pyrrolidine intermediate is then subjected to a series of chemical reactions, including reduction and acetylation, to yield the final product, 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine. The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological processes. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is commonly used as a pharmacological tool to selectively activate the NMDA receptor and to investigate its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALJFIVXVCSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)

![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
